Octadecyl 1-methylcyclohex-3-ene-1-carboxylate
Description
Octadecyl 1-methylcyclohex-3-ene-1-carboxylate is an organic compound that belongs to the ester family It is characterized by a long octadecyl chain attached to a cyclohexene ring with a carboxylate group
Properties
CAS No. |
62266-65-3 |
|---|---|
Molecular Formula |
C26H48O2 |
Molecular Weight |
392.7 g/mol |
IUPAC Name |
octadecyl 1-methylcyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C26H48O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-24-28-25(27)26(2)22-19-18-20-23-26/h18-19H,3-17,20-24H2,1-2H3 |
InChI Key |
LDLQOURPNFJRBP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C1(CCC=CC1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octadecyl 1-methylcyclohex-3-ene-1-carboxylate typically involves the esterification of 1-methylcyclohex-3-ene-1-carboxylic acid with octadecanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the mixture under reflux to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Octadecyl 1-methylcyclohex-3-ene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Octadecyl 1-methylcyclohex-3-ene-1-carboxylate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological systems and as a component in biochemical assays.
Medicine: Explored for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.
Mechanism of Action
The mechanism of action of Octadecyl 1-methylcyclohex-3-ene-1-carboxylate involves its interaction with specific molecular targets. The long octadecyl chain allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and function. The ester group can undergo hydrolysis, releasing the active carboxylic acid and alcohol components, which can interact with various biological pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl cyclohex-3-ene-1-carboxylate: A simpler ester with a shorter alkyl chain.
Octadecyl cyclohexane carboxylate: Similar structure but lacks the double bond in the cyclohexene ring.
Octadecyl benzoate: Contains a benzene ring instead of a cyclohexene ring.
Uniqueness
Octadecyl 1-methylcyclohex-3-ene-1-carboxylate is unique due to its combination of a long alkyl chain and a cyclohexene ring with a carboxylate group. This structure imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
